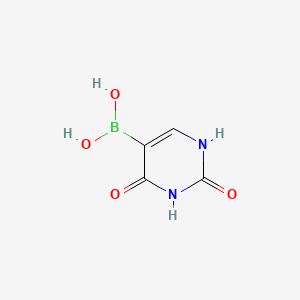

Uracil-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82645. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h1,10-11H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEJOCQTIVCDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC(=O)NC1=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292443 | |

| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70523-22-7 | |

| Record name | 70523-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70523-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Uracil-5-boronic Acid: Chemical Properties and Structure

This compound is a key synthetic intermediate, combining the structural features of a pyrimidine nucleobase with the versatile reactivity of a boronic acid. This dual functionality makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. This document provides a comprehensive overview of its chemical properties, structure, and common experimental methodologies.

Chemical Structure and Identification

This compound is characterized by a uracil ring substituted at the C5 position with a boronic acid moiety (-B(OH)₂). The uracil core is a planar, heterocyclic aromatic compound fundamental to ribonucleic acid (RNA). The introduction of the boronic acid group provides a site for a wide range of chemical transformations.

| Identifier | Value |

| CAS Number | 70523-22-7[1][2] |

| Molecular Formula | C₄H₅BN₂O₄[1][2][3] |

| IUPAC Name | (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid[3] |

| Synonyms | 2,4-Dihydroxypyrimidine-5-boronic acid[1] |

| SMILES | OB(O)C1=CNC(=O)NC1=O |

| InChIKey | PVEJOCQTIVCDNO-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. Its high melting point is characteristic of the stable, hydrogen-bonded crystal lattice of the uracil structure, while its solubility is influenced by both the polar uracil ring and the boronic acid group.

| Property | Value |

| Molecular Weight | 155.90 g/mol [1][2][3] |

| Appearance | Solid |

| Melting Point | >300 °C[2] |

| Solubility | Slightly soluble in water[2][5] |

Acidity (pKa)

The pKa of this compound has not been specifically reported. However, it can be understood by considering its constituent parts. The uracil ring has a pKa of approximately 9.45, corresponding to the deprotonation of the N1 proton.[6] Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species; their pKa values typically range from 4 to 10. The acidity is sensitive to substituents on the aromatic ring. The equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is crucial for its reactivity, particularly in aqueous media at physiological pH.

Caption: Equilibrium between the trigonal and tetrahedral forms of the boronic acid.

Reactivity and Stability

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for forming carbon-carbon bonds between the uracil C5 position and various aryl or vinyl halides.

Stability: Like many heterocyclic boronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), particularly under harsh acidic or basic conditions or upon prolonged heating. Proper storage in a cool, dry environment away from oxidizing agents is recommended. For challenging coupling reactions, conversion to a more stable boronate ester (e.g., a pinacol ester) can prevent degradation.[8]

Experimental Protocols

Synthesis of this compound (Representative Method)

A specific protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a general and plausible synthetic route can be adapted from standard methods for preparing aryl boronic acids, starting from 5-bromouracil.

Caption: Logical workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 5-bromouracil (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C to form the 5-lithiated intermediate.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Hydrolysis & Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester. The resulting precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum to yield this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a singlet for the C6-H proton, broad singlets for the N-H protons of the uracil ring, and a very broad singlet for the B(OH)₂ protons, which may exchange with residual water. For uracil itself in DMSO-d6, the C6-H proton appears around 7.5 ppm and the C5-H proton at 5.5 ppm.[9] Substitution at C5 would remove the C5-H signal and shift the C6-H signal.

-

¹³C NMR: The spectrum would show four distinct signals for the uracil carbons. For uracil, the C2, C4, C5, and C6 carbons appear at approximately 151, 164, 102, and 142 ppm, respectively.[10][11] The C5 signal would be significantly shifted due to the boronic acid substituent.

-

¹¹B NMR: This technique is specific for the boron nucleus and would confirm the presence of the boronic acid, typically showing a broad signal around 20-30 ppm for trigonal boronic acids.[12]

-

-

Infrared (IR) Spectroscopy:

-

A sample is analyzed as a KBr pellet or using an ATR accessory. The spectrum is expected to show characteristic absorptions: a broad band for O-H stretching (boronic acid and any absorbed water) around 3200-3400 cm⁻¹, N-H stretching bands around 3100-3200 cm⁻¹, strong C=O stretching bands for the uracil ring around 1650-1750 cm⁻¹, and a B-O stretching band around 1350 cm⁻¹.[13][14][15]

-

-

Mass Spectrometry (MS):

-

Analysis via electrospray ionization (ESI-MS) would confirm the molecular weight. In negative ion mode, the spectrum would show the [M-H]⁻ ion at m/z 154.9. The formation of boroxines (cyclic anhydrides) or solvent adducts is a common phenomenon in the mass spectrometry of boronic acids.[16]

-

Application in Suzuki-Miyaura Cross-Coupling (Representative Protocol)

This protocol describes the coupling of this compound with an aryl bromide.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Methodology:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[17]

-

Solvent Addition and Degassing: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.[18]

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the 5-aryluracil product.

Conclusion

This compound stands as a versatile and important reagent for synthetic chemists. Its properties are defined by the interplay between the uracil nucleobase and the boronic acid functional group. While its inherent stability can be a concern, appropriate handling and derivatization strategies enable its effective use in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, providing a reliable pathway to novel 5-substituted uracil derivatives for pharmaceutical and materials science research.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000300) [hmdb.ca]

- 10. Uracil(66-22-8) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Uracil [webbook.nist.gov]

- 15. scispace.com [scispace.com]

- 16. Uracil [webbook.nist.gov]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Discovery of Uracil-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential biological significance of Uracil-5-boronic acid, also known as 2,4-dihydroxypyrimidine-5-boronic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, structured data, and visualizations of the core chemical processes.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and have long been recognized as privileged structures in the discovery of therapeutic agents. The introduction of a boronic acid moiety at the 5-position of the uracil ring yields this compound, a compound with the potential for unique biological activities. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors, particularly those targeting serine proteases and ATPases.[1] The exploration of uracil-boronic acid conjugates is a promising avenue for the development of novel therapeutics.

While the specific discovery of this compound is not extensively documented in the literature, its synthesis and investigation are driven by the established importance of both the uracil scaffold and the boronic acid functional group in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[2][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a halogenated pyrimidine precursor. The most plausible synthetic route involves the preparation of a protected intermediate, 2,4-dimethoxypyrimidine-5-boronic acid, followed by a deprotection step to yield the final product.

Overall Synthesis Workflow

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This initial step involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. This is a standard procedure in pyrimidine chemistry.

-

Methodology: 5-Bromouracil is refluxed with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-diethylaniline. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5-bromo-2,4-dichloropyrimidine.

Step 2: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

The dichlorinated intermediate is then converted to the dimethoxy derivative.

-

Methodology: A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. To this solution, 5-bromo-2,4-dichloropyrimidine is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give 5-bromo-2,4-dimethoxypyrimidine.

Step 3: Synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid

This key step introduces the boronic acid functionality via a lithium-halogen exchange followed by borylation.

-

Methodology: 5-Bromo-2,4-dimethoxypyrimidine is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to -78 °C. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at this temperature to facilitate the lithium-halogen exchange. Triisopropyl borate is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Step 4: Synthesis of this compound (Deprotection)

The final step involves the removal of the methyl protecting groups from the pyrimidine ring.

-

Methodology: 2,4-Dimethoxypyrimidine-5-boronic acid is dissolved in a solution of hydrochloric acid (e.g., 6 M HCl) and heated to reflux. The progress of the reaction is monitored by a suitable technique like TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme inhibitory activity (e.g., Kᵢ or IC₅₀ values) of this compound itself. However, a study on novel pyrimidine molecules containing a boronic acid moiety as inhibitors of Valosin-containing protein (VCP/p97) provides valuable context for the potential of this class of compounds. VCP/p97 is an ATPase involved in protein homeostasis and is a target in cancer therapy.[1]

Table 1: Biological Activity of a Representative Pyrimidine Boronic Acid Derivative against VCP/p97 [1]

| Compound | VCP/p97 IC₅₀ (nM) | A549 Cell Line IC₅₀ (µM) | RPMI8226 Cell Line IC₅₀ (µM) |

| Compound 17 | 54.7 | 2.80 | 0.86 |

Note: "Compound 17" in the cited study is a more complex pyrimidine boronic acid derivative, not this compound. This data is presented to illustrate the potential potency of this compound class.

Potential Biological Targets and Signaling Pathways

Based on the known biological activities of uracil derivatives and boronic acids, a potential target for this compound is thymidylate synthase (TS) . TS is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death in rapidly dividing cells. This makes TS a well-established target for cancer chemotherapy.[4]

Another potential area of application, as suggested by related research, is the inhibition of ATPases like VCP/p97 .[1] VCP/p97 is involved in the ubiquitin-proteasome system, which is crucial for protein degradation. Its inhibition can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.

VCP/p97-Mediated Protein Degradation Pathway

References

- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Uracil-5-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 70523-22-7

This technical guide provides an in-depth overview of Uracil-5-boronic acid, a versatile building block for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, and key applications, with a focus on its role in medicinal chemistry and biological systems.

Chemical Properties

This compound is a synthetic organoboron compound that incorporates the uracil moiety, a fundamental component of ribonucleic acid (RNA). The presence of the boronic acid group at the 5-position of the uracil ring makes it a valuable intermediate for various chemical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

| Property | Value | Reference |

| CAS Number | 70523-22-7 | [1][2] |

| Molecular Formula | C₄H₅BN₂O₄ | [1] |

| Molecular Weight | 155.90 g/mol | [1] |

| Synonyms | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in water | [1] |

Synthesis and Reactions

One of the most significant applications of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to synthesize 5-aryluracil derivatives.[3] These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide (Representative)

This protocol is a representative example based on general procedures for Suzuki-Miyaura reactions involving uracil derivatives.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF/water mixture, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryluracil derivative.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: A logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Biological and Medicinal Applications

Uracil derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[4][5] The introduction of a boronic acid moiety can further enhance or modify these activities.

Anticancer Potential

The anticancer activity of many uracil analogs, such as 5-fluorouracil (5-FU), is attributed to their ability to inhibit thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6][7][8] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and induces cell death in rapidly dividing cancer cells.[7] While direct studies on this compound as a TS inhibitor are not widely published, its structural similarity to uracil suggests it could potentially interact with enzymes in the pyrimidine metabolism pathway.

Furthermore, some boron-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting another potential mechanism of action for boron-uracil hybrids.[9]

Pyrimidine Metabolism and Potential Inhibition by Uracil Analogs:

Caption: Simplified pyrimidine metabolism pathway showing the role of Thymidylate Synthase.

Antiviral Activity

Derivatives of uracil are also prominent in antiviral drug discovery. For instance, various 5-substituted uracil nucleosides have shown efficacy against Herpes Simplex Virus (HSV).[2][5] The mechanism of action often involves the phosphorylation of the nucleoside analog by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination and inhibition of viral replication. While specific antiviral data for this compound is limited, its potential as a scaffold for developing novel antiviral agents is an active area of research.

Experimental Protocols: Biological Assays (Representative)

Cell Viability Assay (MTT Assay) to Assess Cytotoxicity

This protocol provides a general framework for assessing the cytotoxic effects of this compound or its derivatives on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for a Cell Viability Assay:

Caption: A typical workflow for an MTT-based cell viability assay.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of a diverse range of 5-substituted uracil derivatives. These derivatives, in turn, are promising candidates for the development of novel anticancer and antiviral agents. Further research into the specific biological targets and mechanisms of action of this compound and its analogs will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo anti-herpes viral activities and biological properties of CV-araU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Original access to 5-aryluracils from 5-iodo-2′-deoxyuridine via a microwave assisted Suzuki-Miyaura cross-coupling/deglycosylation sequence in pure water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Uracil-5-boronic acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Uracil-5-boronic acid, a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides experimental protocols for its synthesis and application, and illustrates its role in common synthetic pathways.

Core Molecular Information

This compound, also known as (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid, is a derivative of the pyrimidine nucleobase uracil.[1][2] The presence of the boronic acid functional group at the 5-position makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Formula: C₄H₅BN₂O₄[1]

Molecular Weight: 155.90 g/mol [1][3]

Physicochemical and Spectroscopic Data

| Property | Value/Description | Source |

| Molecular Formula | C₄H₅BN₂O₄ | [1] |

| Molecular Weight | 155.90 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| Solubility | Slightly soluble in water. | [3] |

| pKa | The pKa of the acidic proton on the uracil ring is approximately 9.4. The boronic acid moiety is also acidic, and while a specific pKa for this compound is not reported, arylboronic acids typically have pKa values in the range of 8-10. | [4] |

| ¹H NMR | Expected signals would include a singlet for the C6-H proton and broad signals for the N-H and B(OH)₂ protons. The exact chemical shifts would be dependent on the solvent used. For the parent uracil molecule in D₂O, the C6-H proton appears at approximately 7.5 ppm and the C5-H proton at 5.8 ppm. | [5] |

| ¹³C NMR | Expected signals would include those for the carbonyl carbons (C2 and C4), the carbon bearing the boronic acid group (C5), and the C6 carbon. For uracil, the C2, C4, C5, and C6 carbons appear at approximately 156, 170, 104, and 146 ppm, respectively. | [5] |

| FTIR (cm⁻¹) | Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |

Experimental Protocols

General Method for the Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not widely published. However, a general approach can be adapted from standard methods for the synthesis of aryl and heteroaryl boronic acids. One common method involves the reaction of a halogenated precursor with an organolithium reagent followed by quenching with a trialkyl borate.

Materials:

-

5-Bromouracil

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-bromouracil and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent for the synthesis of 5-aryluracil derivatives via the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the uracil ring and an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a round-bottom flask or a microwave reaction vial is added this compound, the aryl halide, and the base. The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Solvent and Catalyst Addition: The solvent system (e.g., a mixture of 1,4-dioxane and water) is added, and the mixture is degassed by bubbling with the inert gas for 10-15 minutes. The palladium catalyst is then added under a positive pressure of the inert gas.[6]

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), often monitored by TLC or LC-MS. For microwave-assisted reactions, the mixture is heated to a set temperature for a shorter duration.[7]

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the 5-aryluracil derivative.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Spectroscopic Data for Uracil-5-boronic acid: A Technical Guide

Disclaimer: Publicly available, comprehensive experimental spectroscopic data specifically for Uracil-5-boronic acid is limited. The data presented herein is a predictive summary based on the known spectroscopic properties of the uracil moiety and analogous vinyl/aryl boronic acids. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted NMR Data

The predicted NMR data is based on analyses of uracil and various boronic acid compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 - 11.5 | Singlet (broad) | N1-H |

| ~10.5 - 11.0 | Singlet (broad) | N3-H |

| ~7.8 - 8.2 | Singlet | C6-H |

| ~5.0 - 6.0 | Singlet (broad) | B(OH)₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C4 |

| ~151 | C2 |

| ~145 | C6 |

| ~110 | C5 (broadened due to Boron) |

Solvent: DMSO-d₆

Table 3: Predicted ¹¹B NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~28 - 33 | sp² hybridized Boron |

Solvent: DMSO-d₆

Predicted IR Data

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in this compound.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | B(OH)₂ |

| 3200 - 3000 | N-H stretch | Uracil ring |

| ~3050 | C-H stretch | C6-H |

| ~1710 | C=O stretch | C4=O |

| ~1660 | C=O stretch | C2=O |

| ~1620 | C=C stretch | Uracil ring |

| 1400 - 1300 | B-O stretch | Boronic acid |

| ~1200 | C-N stretch | Uracil ring |

Predicted Mass Spectrometry Data

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic boroxine structures through dehydration. Derivatization or specific ionization techniques are often employed for accurate analysis.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 156 | [M]⁺ (Molecular Ion) |

| 138 | [M - H₂O]⁺ |

| 112 | [M - B(OH)₂]⁺ |

| 96 | [M - H₂O - HNCO]⁺ |

| 69 | [M - B(OH)₂ - HNCO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a heterocyclic boronic acid like this compound.

Synthesis of this compound

A plausible synthetic route to this compound is via a palladium-catalyzed borylation of 5-halouracil (e.g., 5-iodouracil).

Materials:

-

5-Iodouracil

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Acidic workup solution (e.g., HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add 5-iodouracil, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an acidic workup to hydrolyze the pinacol boronate ester to the boronic acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrations of the protons.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms. The carbon attached to the boron may show a broadened signal.

-

¹¹B NMR: Acquire a one-dimensional boron NMR spectrum to confirm the presence and electronic environment of the boron atom.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ to identify the characteristic absorption bands of the functional groups.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility and prevent boroxine formation.[1] For Electrospray Ionization (ESI-MS), the sample can be dissolved in a suitable solvent.[1]

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

References

Unlocking the Potential of Uracil-5-boronic Acid: A Guide to Future Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil-5-boronic acid (U-5-BA) stands at the intersection of two molecular classes with profound significance in chemistry and medicine: pyrimidine nucleobases and boronic acids. Uracil derivatives, most notably 5-fluorouracil, are foundational in anticancer and antiviral therapies.[1][2][3] Concurrently, the boronic acid functional group is a versatile tool in organic synthesis and a validated pharmacophore, exemplified by the proteasome inhibitor Bortezomib.[4] The fusion of these two moieties in U-5-BA creates a unique molecular scaffold with substantial, yet largely untapped, potential. This guide outlines promising research avenues for this compound, providing a technical framework for its exploration as a synthetic building block, a targeted enzyme inhibitor, a bioconjugation tool, and a platform for novel therapeutic agents.

Core Properties of this compound

This compound is a solid organic compound that merges the heterocyclic aromatic structure of uracil with the reactive and interactive capabilities of a boronic acid group at the C5 position.

| Property | Value | Reference |

| CAS Number | 70523-22-7 | [5][6][7] |

| Molecular Formula | C₄H₅BN₂O₄ | [5][6] |

| Molecular Weight | 155.90 g/mol | [5][7] |

| Appearance | Solid | [5] |

| Synonyms | 2,4-Dihydroxypyrimidine-5-boronic acid | [8] |

| Solubility | Slightly soluble in water | [7] |

Potential Research Area 1: Advanced Synthetic Intermediate

The C5 position of uracil is a critical site for modification in the development of therapeutic nucleoside analogs. This compound is uniquely positioned to serve as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the synthesis of novel 5-substituted uracil derivatives.[9][10][11]

Proposed Research: Suzuki-Miyaura Cross-Coupling

A primary area of investigation is the use of U-5-BA as the organoboron partner in Suzuki-Miyaura couplings to react with a diverse range of aryl and heteroaryl halides. This approach is complementary to the more established method of coupling arylboronic acids with 5-halouracils.[7][9] Success in this area would enable the efficient synthesis of libraries of novel 5-aryluracils for biological screening.

// Nodes pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; r_x [label="Ar-X\n(Aryl/Heteroaryl Halide)", fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; u5ba [label="Uracil-B(OH)2\n(U-5-BA)", fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K3PO4)", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="Uracil-B(OR)3-\nActivated Boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex2 [label="Ar-Pd(II)L2-Uracil", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Uracil\n(5-Aryluracil Product)", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];

// Nodes pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; r_x [label="Ar-X\n(Aryl/Heteroaryl Halide)", fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; u5ba [label="Uracil-B(OH)2\n(U-5-BA)", fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K3PO4)", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="Uracil-B(OR)3-\nActivated Boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex2 [label="Ar-Pd(II)L2-Uracil", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Uracil\n(5-Aryluracil Product)", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_add [color="#34A853"]; r_x -> oxidative_add [color="#34A853"]; oxidative_add -> pd_complex [color="#34A853"]; u5ba -> base [color="#EA4335"]; base -> boronate [color="#EA4335"]; pd_complex -> transmetal [color="#FBBC05"]; boronate -> transmetal [color="#FBBC05"]; transmetal -> pd_complex2 [color="#FBBC05"]; pd_complex2 -> reductive_elim [color="#4285F4"]; reductive_elim -> product [color="#4285F4"]; reductive_elim -> pd0 [label=" Catalyst\nRegeneration", color="#34A853", style=dashed, fontcolor="#5F6368"]; } Proposed Suzuki-Miyaura catalytic cycle using U-5-BA.

Proposed Experimental Protocol: Synthesis of 5-Phenyluracil

This protocol is a representative starting point adapted from established methods for Suzuki-Miyaura couplings involving heteroarylboronic acids.[12][13] Optimization of catalyst, ligand, base, and solvent will be necessary.

-

Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.5 mmol), iodobenzene (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

-

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 3-7.5 mol%).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 5-phenyluracil.

Data Presentation Template

The results of a systematic investigation should be tabulated to compare the efficacy of different reaction conditions.

| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | TBD |

| 4-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | CsF | Isopropanol | 80 | 18 | TBD |

| 2-Chlorothiophene | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | t-Amyl Alcohol | 120 | 24 | TBD |

| ... (other substrates) | ... | ... | ... | ... | ... | ... | TBD |

*TBD: To Be Determined

Potential Research Area 2: Targeted Enzyme Inhibition

The structural analogy of U-5-BA to uracil suggests its potential as an inhibitor of enzymes involved in nucleotide metabolism.[14][15][16] Such enzymes are often targets for anticancer and antiviral drugs.[17][18] The boronic acid moiety can form reversible covalent bonds with active site nucleophiles (e.g., serine, threonine), potentially leading to potent transition-state inhibition.[1]

Proposed Targets and Rationale

-

Uracil-DNA Glycosylase (UNG): UNG is a key enzyme in the base excision repair pathway that removes uracil from DNA.[19][20] Inhibition of UNG can sensitize cancer cells to chemotherapies that induce uracil incorporation into DNA.[17][19][21] U-5-BA could act as a competitive inhibitor by binding to the uracil recognition pocket.

-

Thymidylate Synthase (TS): TS is the target of 5-fluorouracil. It catalyzes the methylation of dUMP to dTMP. U-5-BA could be investigated for its ability to interfere with substrate binding.

-

Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a key step in the de novo pyrimidine synthesis pathway.[18] Its inhibition depletes the pyrimidine pool necessary for cell proliferation.

Proposed Experimental Protocol: UNG Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of U-5-BA against human UNG.

-

Reagents: Human recombinant UNG enzyme, a fluorescently-labeled single-stranded DNA oligonucleotide containing a single uracil residue (e.g., 5'-FAM/3'-DABCYL oligo), assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM EDTA), and U-5-BA.

-

Assay Procedure:

-

Prepare serial dilutions of U-5-BA in assay buffer.

-

In a 96-well plate, add the uracil-containing DNA substrate to each well.

-

Add the U-5-BA dilutions (or buffer for control) to the wells.

-

Initiate the reaction by adding a fixed concentration of UNG enzyme to all wells.

-

Incubate at 37 °C. The cleavage of the DNA substrate by UNG will separate the fluorophore (FAM) from the quencher (DABCYL), resulting in an increase in fluorescence.

-

-

Data Acquisition: Measure fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation Template

| Target Enzyme | Compound | Kᵢ (µM) | IC₅₀ (µM) | Mechanism of Inhibition |

| Human UNG | U-5-BA | TBD | TBD | TBD (e.g., Competitive) |

| Vaccinia Virus UNG | U-5-BA | TBD | TBD | TBD |

| Human DHODH | U-5-BA | TBD | TBD | TBD |

| ... (other enzymes) | ... | ... | ... | ... |

*TBD: To Be Determined

Potential Research Area 3: Bioorthogonal Chemistry and Bioconjugation

Boronic acids are emerging as powerful tools for the site-selective modification of proteins and other biomolecules.[8][22] This reactivity can be harnessed to develop probes for imaging, diagnostics, or targeted drug delivery.

Proposed Applications

-

Labeling of Glycoproteins: Boronic acids can form reversible covalent boronate esters with cis-1,2-diols found in carbohydrates. U-5-BA could be functionalized with a reporter tag (e.g., a fluorophore) and used to label glycoproteins on the cell surface or in solution.

-

Targeting RNA-Binding Proteins: The uracil moiety could serve as a recognition element to guide the boronic acid to the active site of RNA-binding proteins, enabling targeted labeling or inhibition.

// Nodes start [label="Start:\nthis compound\n(U-5-BA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Step 1: Functionalization\nCouple U-5-BA to a\nreporter tag (e.g., Fluorophore)", fillcolor="#F1F3F4", fontcolor="#202124"]; probe [label="U-5-BA-Fluorophore\nProbe", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Incubation\nIncubate probe with\ndiol-containing protein\n(e.g., Glycoprotein)", fillcolor="#F1F3F4", fontcolor="#202124"]; protein [label="Glycoprotein\n(Target)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; conjugate [label="Labeled Protein\n(Boronate Ester Linkage)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Step 3: Purification\nRemove excess probe via\nSize-Exclusion Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Analysis\nConfirm conjugation via\nSDS-PAGE & Mass Spec", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nCharacterized\nBioconjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes start [label="Start:\nthis compound\n(U-5-BA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Step 1: Functionalization\nCouple U-5-BA to a\nreporter tag (e.g., Fluorophore)", fillcolor="#F1F3F4", fontcolor="#202124"]; probe [label="U-5-BA-Fluorophore\nProbe", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Incubation\nIncubate probe with\ndiol-containing protein\n(e.g., Glycoprotein)", fillcolor="#F1F3F4", fontcolor="#202124"]; protein [label="Glycoprotein\n(Target)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; conjugate [label="Labeled Protein\n(Boronate Ester Linkage)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Step 3: Purification\nRemove excess probe via\nSize-Exclusion Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Analysis\nConfirm conjugation via\nSDS-PAGE & Mass Spec", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nCharacterized\nBioconjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#5F6368"]; step1 -> probe [color="#5F6368"]; probe -> step2 [color="#5F6368"]; protein -> step2 [color="#5F6368"]; step2 -> conjugate [color="#5F6368"]; conjugate -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end [color="#5F6368"]; } Proposed workflow for protein labeling using a U-5-BA probe.

Proposed Experimental Protocol: Glycoprotein Labeling

This protocol provides a general framework for labeling a diol-containing protein with a U-5-BA-derived probe.[23]

-

Probe Synthesis: Synthesize a U-5-BA probe by coupling a fluorophore with an amine-reactive handle (e.g., NHS ester) to an amino-functionalized derivative of U-5-BA. Purify the probe by HPLC.

-

Protein Preparation: Dissolve the target glycoprotein (e.g., Horseradish Peroxidase) in a suitable reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

-

Conjugation Reaction: Add the U-5-BA-fluorophore probe to the protein solution at a 10-50 fold molar excess. Incubate at room temperature for 2-16 hours with gentle agitation.

-

Purification: Remove unreacted probe using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer.

-

Characterization: Confirm successful conjugation by analyzing the labeled protein with SDS-PAGE (visualizing fluorescence in-gel) and mass spectrometry to determine the degree of labeling.

Potential Research Area 4: Anticancer and Antiviral Drug Discovery

The uracil scaffold is a privileged structure in chemotherapy.[1][2][24][25] By using U-5-BA as a starting point, novel derivatives can be synthesized and evaluated for their therapeutic potential. Boron-containing compounds themselves have demonstrated anticancer activity.[26]

Proposed Strategy: From Hit to Lead

A drug discovery program could be initiated by screening U-5-BA and its simple derivatives against a panel of cancer cell lines and viruses.

-

Primary Screening: Evaluate the cytotoxicity of U-5-BA against various cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) using an MTT or similar cell viability assay.[1]

-

Library Synthesis: Based on the synthetic routes established in Area 1, synthesize a focused library of 5-aryl and 5-heteroaryl uracil derivatives.

-

Structure-Activity Relationship (SAR) Studies: Screen the library to identify compounds with improved potency and selectivity. Analyze the data to build an SAR model that guides the design of the next generation of compounds.

-

Mechanism of Action Studies: For the most promising lead compounds, perform further studies to elucidate their mechanism of action, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.[24][26]

Data Presentation Template for Cytotoxicity Screening

| Compound | Cell Line | IC₅₀ (µM) after 72h |

| U-5-BA | MCF-7 (Breast) | TBD |

| U-5-BA | A549 (Lung) | TBD |

| U-5-BA | HepG2 (Liver) | TBD |

| 5-Phenyluracil (from U-5-BA) | MCF-7 (Breast) | TBD |

| 5-(2-Thienyl)uracil (from U-5-BA) | MCF-7 (Breast) | TBD |

| Doxorubicin (Positive Control) | MCF-7 (Breast) | Known Value |

| ... (other derivatives) | ... | TBD |

*TBD: To Be Determined

Conclusion

This compound is a molecule of significant strategic potential that remains underexplored. Its dual chemical nature as both a pyrimidine analog and a versatile boronic acid opens numerous avenues for investigation. The research areas proposed in this guide—spanning organic synthesis, targeted enzyme inhibition, bioconjugation, and therapeutic discovery—provide a roadmap for academic and industrial researchers to unlock the full potential of this promising compound. Systematic exploration, guided by the proposed protocols and workflows, is poised to establish this compound as a valuable tool in chemical biology and drug development.

References

- 1. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Inhibition of nucleotide biosynthesis disrupts lipid accumulation and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Nucleotide Biosynthesis Potentiates the Antifungal Activity of Amphotericin B | PLOS One [journals.plos.org]

- 16. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A uracil-DNA glycosylase inhibitor encoded by a non-uracil containing viral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. [escholarship.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Uracil-5-boronic Acid and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil-5-boronic acid and its derivatives represent a promising class of compounds at the intersection of nucleoside analogue chemistry and boronic acid-based drug design. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and therapeutic applications of these compounds. By leveraging the unique properties of the boronic acid moiety, these uracil derivatives are poised to be valuable tools in the development of novel therapeutics, particularly in oncology and virology. This document outlines key synthetic strategies, details relevant experimental protocols, and explores the potential mechanisms of action, including enzyme inhibition and modulation of cellular signaling pathways.

Introduction

Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, most notably as anticancer and antiviral drugs. The introduction of a boronic acid group at the 5-position of the uracil ring offers a unique opportunity to enhance and diversify the biological activity of this privileged scaffold. Boronic acids are known for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules, including enzyme active sites and carbohydrates. This interaction can lead to potent and selective inhibition of key cellular targets. This guide explores the synthesis, biological evaluation, and potential therapeutic utility of this compound and its derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives primarily relies on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The general strategy involves the preparation of a 5-halouracil precursor, which is then coupled with a suitable boronic acid or boronate ester.

General Synthetic Workflow

A plausible synthetic pathway for this compound derivatives is outlined below. This workflow is based on established methods for the synthesis of 5-substituted uracils.

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 5-Iodouracil

A common precursor for the synthesis of 5-substituted uracils is 5-iodouracil.

-

Materials: Uracil, iodine monochloride (ICl), acetic acid, water.

-

Procedure:

-

Dissolve uracil in glacial acetic acid.

-

Add a solution of iodine monochloride in acetic acid dropwise to the uracil solution with stirring.

-

Heat the reaction mixture at a specified temperature (e.g., 70-80 °C) for a designated time (e.g., 2-4 hours).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 5-iodouracil.

-

Protocol 2.2.2: Palladium-Catalyzed Borylation of 5-Iodouracil

This protocol describes the introduction of a boronic acid ester at the 5-position of the uracil ring.

-

Materials: 5-Iodouracil, bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and a solvent (e.g., dioxane or DMF).

-

Procedure:

-

To a reaction vessel, add 5-iodouracil, bis(pinacolato)diboron, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired uracil-5-boronate ester.

-

The boronate ester can be hydrolyzed to this compound under acidic conditions.

-

Protocol 2.2.3: Suzuki-Miyaura Coupling of 5-Halouracil with Aryl/Heteroaryl Boronic Acids

This protocol is for the synthesis of 5-aryl or 5-heteroaryl uracil derivatives.[1]

-

Materials: 5-Halouracil (e.g., 5-iodouracil), an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., DMF/water or dioxane/water).

-

Procedure:

-

Combine the 5-halouracil, the boronic acid, the palladium catalyst, and the base in a reaction flask.

-

Purge the flask with an inert gas.

-

Add the degassed solvent system.

-

Heat the mixture to a specified temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the 5-aryl/heteroaryl uracil derivative.

-

Biological Activity and Therapeutic Potential

While direct experimental data on this compound is limited, the known biological activities of both uracil derivatives and boronic acids provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Uracil derivatives, such as 5-fluorouracil (5-FU), are widely used in cancer chemotherapy.[2][3][4] They often act by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, which is essential for DNA replication.[5][6] Boronic acid-containing compounds have also shown significant anticancer activity, with bortezomib, a proteasome inhibitor, being a prime example.[7][8]

Hypothesized Mechanism of Action:

This compound derivatives are expected to exhibit anticancer activity through multiple mechanisms:

-

Thymidylate Synthase (TS) Inhibition: The uracil core can act as a scaffold to target the active site of TS. The boronic acid moiety could form a covalent adduct with nucleophilic residues in the active site, leading to potent inhibition.[9]

-

Proteasome Inhibition: Certain dipeptide boronic acids have shown potent proteasome inhibition, leading to cell cycle arrest and apoptosis.[7] It is plausible that specific this compound derivatives could be designed to target the proteasome.

-

Modulation of Signaling Pathways: Phenylboronic acid has been shown to inhibit cancer cell migration by affecting the Rho family of GTPases and their downstream targets.[10] this compound derivatives could potentially modulate similar pathways involved in cell proliferation, survival, and metastasis.

Table 1: Cytotoxic Activity of Selected Uracil Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Uracil-coumarin hybrid 4j | MCF-7 (Breast) | 16.18 ± 1.02 | [11] |

| HEPG-2 (Liver) | 7.56 ± 5.28 | [11] | |

| Ursolic acid-uracil hybrid 6a | MCF-7 (Breast) | 14.00 | [12] |

| MDA-MB-231 (Breast) | 5.83 | [12] | |

| 1-CP-U | SKOV3, HeLa, SMMC-7721, A549 | ~1.0 | [13] |

| Uracil-triazole derivative 13j | A549 (Lung) | 1.18 | [9] |

Antiviral Activity

Many 5-substituted uracil derivatives are potent antiviral agents.[2][14][15][16][17] Their mechanism often involves the inhibition of viral polymerases or other enzymes crucial for viral replication. The incorporation of a boronic acid could enhance these activities or introduce novel mechanisms of action.

Hypothesized Mechanism of Action:

-

Inhibition of Viral Enzymes: The boronic acid group can form stable adducts with key enzymatic residues, such as the active site serine of proteases or the diol-containing ribose of viral RNA.

-

Interference with Viral Replication: this compound derivatives could be metabolized into triphosphate analogues that act as chain terminators for viral RNA-dependent RNA polymerase (RdRp).

Table 2: Antiviral Activity of Selected 5-Substituted Uracil Derivatives

| Compound | Virus | IC₅₀ (µg/mL) | Reference |

| (E)-5-(2-bromovinyl)uracil derivative | Varicella Zoster Virus (VZV) | 0.027 | [9] |

| (E)-5-(2-chlorovinyl)uracil derivative | Varicella Zoster Virus (VZV) | 0.070 | [9] |

| (E)-5-(2-iodovinyl)uracil derivative | Varicella Zoster Virus (VZV) | 0.054 | [9] |

Key Experiments and Methodologies

Thymidylate Synthase (TS) Inhibition Assay

This assay is crucial for evaluating the potential of this compound derivatives as anticancer agents.[1][18]

-

Principle: The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by TS. The activity is monitored by the release of tritium from [5-³H]dUMP.

-

Protocol:

-

Prepare a reaction mixture containing the enzyme (purified TS or cell lysate), [5-³H]dUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate in a suitable buffer.

-

Add the test compound (this compound derivative) at various concentrations.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction and separate the released tritiated water from the radiolabeled substrate using activated charcoal.

-

Measure the radioactivity of the aqueous phase using a scintillation counter to determine the enzyme activity and calculate the IC₅₀ value.

-

Caption: Thymidylate Synthase inhibition assay workflow.

Cell-Based Anticancer Assays

These assays determine the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.

Protocol 4.2.1: MTT Assay

-

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[13][19]

-

Protocol 4.2.2: Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

-

Procedure:

-

Treat cancer cells with the compound for a defined period.

-

Harvest the cells, wash with PBS, and fix in cold ethanol.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide) in the presence of RNase.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.[19][20]

-

Caption: Workflow for cell cycle analysis.

Signaling Pathways

While specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the known activities of related compounds, several pathways are of interest.

DNA Damage Response and Apoptosis Pathway

Inhibition of thymidylate synthase leads to an imbalance in the nucleotide pool, causing DNA damage and triggering the DNA damage response (DDR) pathway. This can lead to cell cycle arrest and ultimately apoptosis.

Caption: Hypothesized DNA damage and apoptosis pathway.

Rho GTPase Signaling Pathway

As suggested by studies on phenylboronic acid, this compound derivatives may interfere with the Rho family of GTPases (RhoA, Rac1, Cdc42), which are key regulators of the actin cytoskeleton, cell motility, and proliferation.[10]

Caption: Potential inhibition of the Rho GTPase signaling pathway.

Conclusion and Future Directions

This compound and its derivatives hold significant promise as a novel class of therapeutic agents. The combination of the well-established pharmacophore of uracil with the unique chemical properties of boronic acid opens up new avenues for drug design and development. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a range of biological assays to fully elucidate their mechanism of action and therapeutic potential. In particular, detailed studies on their inhibitory effects on key enzymes like thymidylate synthase and their impact on cellular signaling pathways will be crucial for advancing these compounds towards clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer effects of boron derivatives on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 13. 1-calcium phosphate-uracil, a synthesized pyrimidine derivative agent, has anti-proliferative, pro-apoptotic and anti-invasion effects on multiple tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on Uracil-5-boronic Acid: A Field in Nascent Stage